Baseline NO Inhibitory Activity vs. Fluoxetine Analogue 16n
3-Morpholino-1-phenylpropan-1-one (2a) demonstrates a quantifiable baseline level of nitric oxide (NO) inhibitory activity, which is significantly lower than that of its 2-trifluoromethyl analogue (16n). This establishes the parent compound's role as a critical scaffold for SAR studies [1].
| Evidence Dimension | Inhibition of LPS-induced NO production in BV2 cells |
|---|---|
| Target Compound Data | IC50 > 50 μM |
| Comparator Or Baseline | 2-trifluoromethyl analogue (16n): IC50 = 8.6 μM |
| Quantified Difference | Comparator is at least 5.8-fold more potent |
| Conditions | Lipopolysaccharide (LPS)-induced murine BV2 microglial cells |
Why This Matters
This data defines the specific, lower-activity baseline for the parent scaffold, making it essential for any structure-activity relationship (SAR) study aimed at developing more potent analogues.
- [1] Yoon, S. H., et al. (2021). Synthesis of 4-(3-oxo-3-phenylpropyl)morpholin-4-ium chloride analogues and their inhibitory activities of nitric oxide production in lipopolysaccharide-induced BV2 cells. *Bioorganic & Medicinal Chemistry Letters*, 36, 127780. View Source
